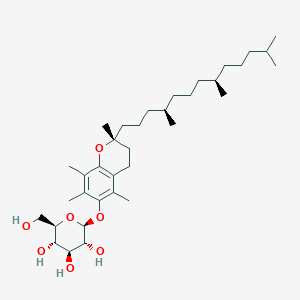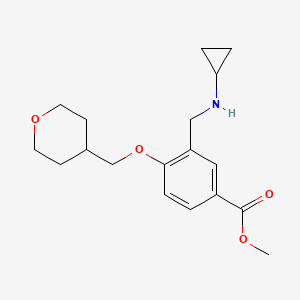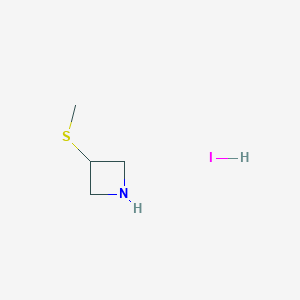
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of the quinazolinone core structure.
Propargylation: The prop-2-yn-1-yl group is introduced via a propargylation reaction. This step involves the use of propargyl bromide and a base such as cesium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new functional groups.
Cyclization: The prop-2-yn-1-yl group can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazolinone derivatives with different functional groups, while cyclization reactions can result in complex polycyclic structures.
Aplicaciones Científicas De Investigación
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-yn-1-yl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one: Another brominated compound with potential anticancer properties.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A structurally related compound with similar synthetic routes and biological activities.
Uniqueness
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-2-yn-1-yl group
Propiedades
Fórmula molecular |
C11H7BrN2O |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
7-bromo-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h1,3-4,6-7H,5H2 |
Clave InChI |
KVGGZOPOICMFEQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)
![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)





